molecular formula C14H16N2O2 B2481542 1-Benzyl-3-[2-(furan-3-YL)ethyl]urea CAS No. 1428375-21-6

1-Benzyl-3-[2-(furan-3-YL)ethyl]urea

Cat. No.: B2481542
CAS No.: 1428375-21-6
M. Wt: 244.294
InChI Key: BTOIIJRLXLBWAF-UHFFFAOYSA-N
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Description

1-Benzyl-3-[2-(furan-3-YL)ethyl]urea is an organic compound with the molecular formula C14H14N2O2 It is characterized by the presence of a benzyl group attached to a urea moiety, which is further linked to a furan ring

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through mechanisms such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules, thereby influencing their biological activity.

Action Environment

The action, efficacy, and stability of 1-Benzyl-3-(2-(furan-3-yl)ethyl)urea can be influenced by various environmental factors . These may include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-[2-(furan-3-YL)ethyl]urea typically involves the reaction of benzyl isocyanate with 2-(furan-3-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-[2-(furan-3-YL)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-Benzyl-3-[2-(furan-3-YL)ethyl]urea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

    1-Benzyl-3-[2-(furan-2-YL)ethyl]urea: Similar structure but with the furan ring attached at a different position.

    1-Benzyl-3-[2-(thiophen-3-YL)ethyl]urea: Contains a thiophene ring instead of a furan ring.

    1-Benzyl-3-[2-(pyridin-3-YL)ethyl]urea: Contains a pyridine ring instead of a furan ring.

Uniqueness: 1-Benzyl-3-[2-(furan-3-YL)ethyl]urea is unique due to the specific positioning of the furan ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-benzyl-3-[2-(furan-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-14(15-8-6-13-7-9-18-11-13)16-10-12-4-2-1-3-5-12/h1-5,7,9,11H,6,8,10H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOIIJRLXLBWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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